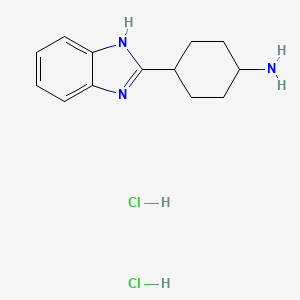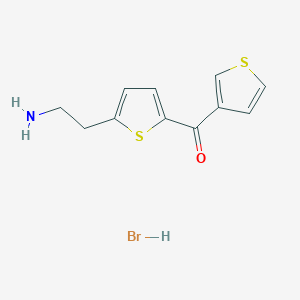 5-(2-氨基乙基)-2-噻吩基甲酮氢溴酸盐 CAS No. 1822780-54-0"
>
5-(2-氨基乙基)-2-噻吩基甲酮氢溴酸盐 CAS No. 1822780-54-0"
>
5-(2-氨基乙基)-2-噻吩基甲酮氢溴酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is a chemical compound belonging to the class of thienyl compounds It is characterized by the presence of a thienyl group attached to an aminoethyl side chain and a methanone group
科学研究应用
Chemistry
In chemistry, 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding due to its structural similarity to naturally occurring molecules.
Medicine
In medicine, 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is explored for its potential therapeutic effects. It has been investigated for its role in modulating neurotransmitter systems, which could have implications for the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide typically involves the following steps:
-
Formation of the Thienyl Intermediate: : The initial step involves the synthesis of the thienyl intermediate. This can be achieved through the reaction of thiophene with appropriate reagents to introduce the aminoethyl group at the 2-position.
-
Coupling Reaction: : The thienyl intermediate is then coupled with a 3-thienylmethanone derivative. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired product.
-
Hydrobromide Formation: : The final step involves the conversion of the free base to its hydrobromide salt. This is typically done by treating the compound with hydrobromic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
-
Oxidation: : 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the reduction of the methanone group to an alcohol.
-
Substitution: : The compound can undergo substitution reactions, particularly at the aminoethyl group. Common reagents for these reactions include alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Substituted aminoethyl derivatives
作用机制
The mechanism of action of 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide
- 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide
- 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide
Uniqueness
Compared to similar compounds, 5-(2-Aminoethyl)-2-thienylmethanone hydrobromide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
[5-(2-aminoethyl)thiophen-2-yl]-thiophen-3-ylmethanone;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2.BrH/c12-5-3-9-1-2-10(15-9)11(13)8-4-6-14-7-8;/h1-2,4,6-7H,3,5,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIYGYVQSTUSGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C2=CC=C(S2)CCN.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
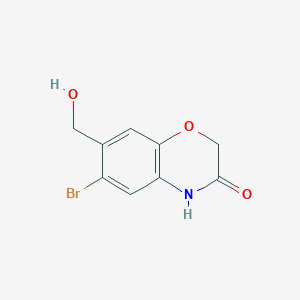
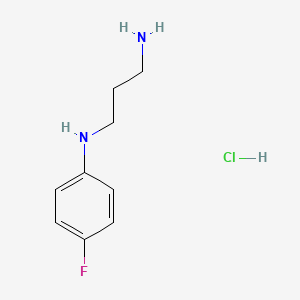
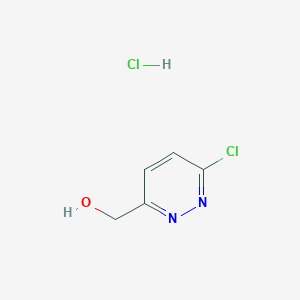
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane hydrochloride](/img/structure/B1379203.png)
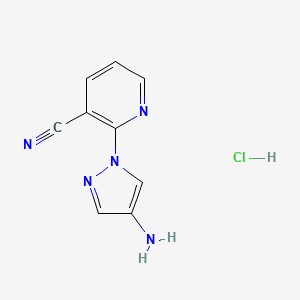
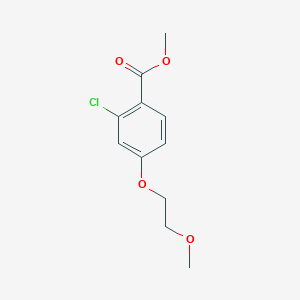
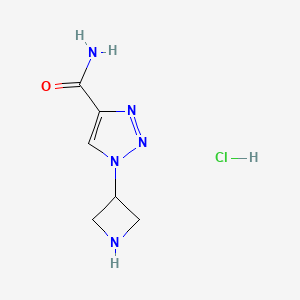
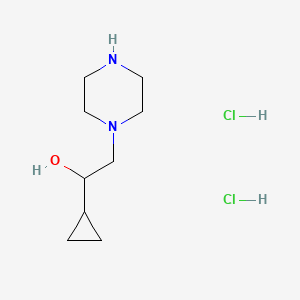
![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)
![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)
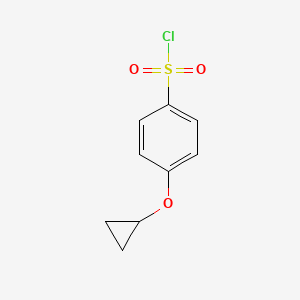
![tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate](/img/structure/B1379216.png)
![8-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B1379217.png)
